2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a phenoxy group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide involves several steps. The synthetic routes typically include the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with phenol to form the phenoxy compound. Finally, the phenoxy compound is reacted with N-prop-2-enylacetamide under specific conditions to yield the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide can be compared with other similar compounds, such as:
2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide: This compound has a similar structure but lacks the N-prop-2-enyl group, which may affect its biological activity and chemical properties.
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide: This compound has a phenethyl group instead of the N-prop-2-enyl group, leading to differences in its reactivity and applications.
1,4-disubstituted piperidines: These compounds have a piperidine ring with various substituents, and they are studied for their potential antimalarial and other biological activities.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-10-18-17(20)13-23-15-4-6-16(7-5-15)24(21,22)19-11-8-14(2)9-12-19/h3-7,14H,1,8-13H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRERNAKIIVIOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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